molecular formula C10H23BS B14631907 Diethyl(hexylsulfanyl)borane CAS No. 55951-86-5

Diethyl(hexylsulfanyl)borane

Cat. No.: B14631907
CAS No.: 55951-86-5
M. Wt: 186.17 g/mol
InChI Key: ZEXSSRUIIVRDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl(hexylsulfanyl)borane is an organoboron compound characterized by the presence of boron, sulfur, and carbon atoms in its structure. This compound is part of the broader class of borane derivatives, which are known for their diverse applications in organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl(hexylsulfanyl)borane typically involves the reaction of diethylborane with hexylthiol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a catalyst to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Diethyl(hexylsulfanyl)borane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: It can act as a reducing agent in various organic transformations.

    Substitution: The sulfur atom in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: The compound itself can be used as a reducing agent in the presence of suitable substrates.

    Substitution: Nucleophiles such as amines and alcohols can react with the sulfur atom under mild conditions.

Major Products Formed:

    Oxidation: Boronic acids or boronates.

    Reduction: Reduced organic substrates.

    Substitution: Substituted borane derivatives.

Scientific Research Applications

Diethyl(hexylsulfanyl)borane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions.

    Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of diethyl(hexylsulfanyl)borane involves its ability to donate electrons and form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with electron-rich species. This property is exploited in various catalytic and synthetic applications.

Comparison with Similar Compounds

  • Borane-tetrahydrofuran complex (BTHF)
  • Borane-dimethyl sulfide complex (BMS)
  • Diisopropylaminoborane

Comparison: Diethyl(hexylsulfanyl)borane is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical properties compared to other borane derivatives. This group enhances the compound’s solubility in organic solvents and its reactivity in nucleophilic substitution reactions. Additionally, the compound’s stability and ease of handling make it a valuable reagent in various applications.

Properties

CAS No.

55951-86-5

Molecular Formula

C10H23BS

Molecular Weight

186.17 g/mol

IUPAC Name

diethyl(hexylsulfanyl)borane

InChI

InChI=1S/C10H23BS/c1-4-7-8-9-10-12-11(5-2)6-3/h4-10H2,1-3H3

InChI Key

ZEXSSRUIIVRDMW-UHFFFAOYSA-N

Canonical SMILES

B(CC)(CC)SCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.